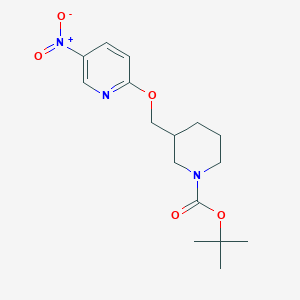
3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has been extensively studied for its potential applications in the field of medicine. This compound has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Therefore, 3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has potential applications in the treatment of Alzheimer's disease and other cognitive disorders.
Mécanisme D'action
The mechanism of action of 3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. By inhibiting these enzymes, 3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester increases the concentration of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester have been extensively studied. This compound has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase, leading to increased concentrations of acetylcholine in the brain. This, in turn, leads to improved cognitive function. Additionally, 3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester in lab experiments is its specificity for acetylcholinesterase and butyrylcholinesterase. This allows for the selective inhibition of these enzymes, leading to improved cognitive function. However, one limitation of using this compound is its potential toxicity. Therefore, careful handling and monitoring are required when using 3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester in lab experiments.
Orientations Futures
There are several future directions for the research on 3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester. One of the directions is to explore its potential applications in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further studies are needed to investigate the potential toxicity of this compound and to develop safer derivatives. Furthermore, the antioxidant properties of 3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can be further explored for their potential applications in the treatment of oxidative stress-related diseases. Finally, the synthesis of this compound can be optimized to improve its yield and purity.
In conclusion, 3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative that has potential applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to explore its potential applications in the treatment of Alzheimer's disease and other cognitive disorders, to investigate its potential toxicity, and to optimize its synthesis.
Propriétés
IUPAC Name |
tert-butyl 3-[(5-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-8-4-5-12(10-18)11-23-14-7-6-13(9-17-14)19(21)22/h6-7,9,12H,4-5,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSNKAVVLFWMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138087 | |
| Record name | 1,1-Dimethylethyl 3-[[(5-nitro-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
939986-61-5 | |
| Record name | 1,1-Dimethylethyl 3-[[(5-nitro-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[[(5-nitro-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



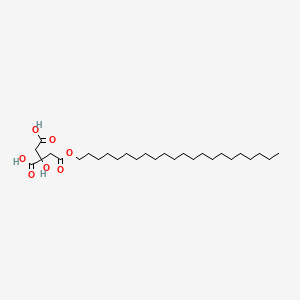
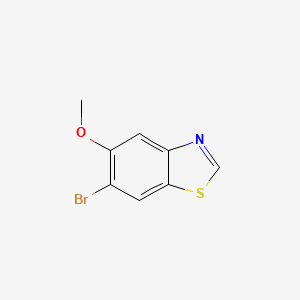


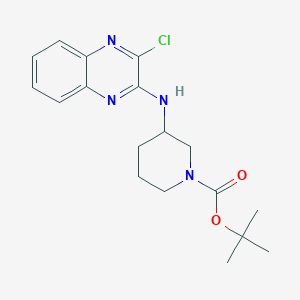
![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-methanol](/img/structure/B3308777.png)
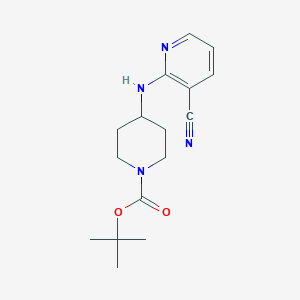
![3-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3308794.png)
![4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3308795.png)
![(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester](/img/structure/B3308799.png)


![(3'-Nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-methanol](/img/structure/B3308832.png)
![3-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3308833.png)